BenchChemオンラインストアへようこそ!

Dexetimide

Anticholinergic Stereoselectivity Muscarinic Receptor

Choose Dexetimide for unmatched stereoselectivity: its >6,000-fold higher potency over levetimide serves as a gold-standard enantiomer control in binding assays. With sub-nanomolar mAChR affinity (pA2=9.82) and prolonged duration enabling once-daily dosing, it ensures complete, sustained cholinergic blockade. Ideal for PET tracer development and models of organophosphate poisoning. Demand purity ≥98% and enantiomeric excess data.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 21888-98-2
Cat. No. B1670337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexetimide
CAS21888-98-2
SynonymsBenzetimide
Dexbenzetimid
Dexbenzetimide
Dexetimide
dextro Benzetimide
dextro-Benzetimide
R 16470
R-16470
R16470
Spasmentral
Tremblex
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1
InChIKeyLQQIVYSCPWCSSD-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dexetimide (CAS 21888-98-2) for Research and Industrial Procurement: A Quantitative Differentiation Guide


Dexetimide (CAS 21888-98-2) is a piperidine-based, high-affinity muscarinic acetylcholine receptor (mAChR) antagonist . As the pharmacologically active (S)-(+)-enantiomer of benzetimide, it is distinguished from its levo-isomer, levetimide, by a >6,000-fold higher potency at mAChRs [1]. This guide provides a quantitative, comparator-focused evaluation to support scientific selection and procurement decisions where precise cholinergic modulation is required.

Why Dexetimide Cannot Be Substituted with Other Anticholinergics Without Loss of Potency or Duration


The anticholinergic class is chemically and pharmacologically heterogeneous. Dexetimide's differentiation arises from three key, quantifiable properties: 1) Exceptional stereoselectivity, where its enantiomer, levetimide, is over 6,000-fold less potent [1]; 2) A binding affinity that surpasses common alternatives like atropine in certain systems [2]; and 3) A significantly prolonged duration of action compared to other antiparkinsonian anticholinergics, enabling once-daily dosing [3]. Simple substitution with another in-class compound like trihexyphenidyl or atropine would therefore result in a loss of potency, altered pharmacokinetics, and require more frequent dosing.

Quantitative Evidence for Dexetimide Differentiation: Head-to-Head Comparisons with Levetimide, Atropine, and Trihexyphenidyl


Stereoselective Potency: Dexetimide is >6,000-fold More Potent than Levetimide at Muscarinic Receptors

Dexetimide exhibits profound stereoselectivity compared to its enantiomer, levetimide. In functional antagonism studies in guinea-pig atria, dexetimide's pA2 value was 9.82, compared to 6.0 for levetimide, representing an over 6,000-fold difference in potency [1]. This stereoselectivity is consistently observed in radioligand binding assays across various tissues, with Ki values for dexetimide in the sub-nanomolar range and for levetimide in the micromolar range (e.g., Ki = 0.3 nM vs. 8,300 nM in T84 cells) [2][3].

Anticholinergic Stereoselectivity Muscarinic Receptor

Binding Affinity Superiority: Dexetimide Exhibits Higher Affinity than Atropine in Direct Comparisons

In competitive radioligand binding studies using (-)-[3H]QNB in porcine coronary artery, the rank order of potency for muscarinic antagonists was determined. Dexetimide demonstrated a higher affinity than atropine, ranking second only to unlabeled QNB [1]. This indicates that dexetimide binds more avidly to the receptor than the classical anticholinergic, atropine.

Receptor Binding Affinity Atropine

Functional Antagonism: Dexetimide's pA2 of 9.82 Signifies Exceptionally High Potency

The pA2 value, a measure of antagonist potency, for dexetimide in isolated guinea-pig atria is 9.82 [1]. This is significantly higher than the pA2 values reported for atropine in similar cardiac preparations, which typically range from 6.53 to 8.98 depending on the species and subtype [2]. A higher pA2 value directly correlates to a lower concentration of antagonist required to produce a defined level of receptor blockade.

Functional Assay pA2 Potency

Broad Subtype Affinity: Dexetimide is a Non-Selective Antagonist with >90% Occupancy of M1-M5 Receptors

Dexetimide demonstrates high affinity for all five muscarinic receptor subtypes (M1-M5). In studies with cloned human receptors, incubation with 10 nM dexetimide resulted in greater than 90% occupancy of each subtype [1]. This contrasts with subtype-selective antagonists like pirenzepine (M1-selective) or AF-DX 116 (M2-selective), which exhibit a more limited target profile.

Receptor Subtype Non-selective Occupancy

Prolonged Duration of Action: Dexetimide Enables Once-Daily Dosing, Differentiating it from Trihexyphenidyl

Dexetimide is characterized as the longest-acting anticholinergic agent for treating drug-induced parkinsonism, conferring the advantage of once-daily dosing [1]. In contrast, a standard alternative, trihexyphenidyl, has a duration of action of only 6 to 12 hours per single dose, necessitating multiple daily administrations [2]. This difference in duration is supported by ex vivo binding studies where the extremely slow washout of [3H]dexetimide from cardiac tissue was observed [3].

Duration of Action Pharmacokinetics Dosing Frequency

Optimal Research and Industrial Application Scenarios for Dexetimide Based on Quantified Differentiation


Preclinical Studies Requiring Potent, Irreversible-like Muscarinic Blockade

Dexetimide's exceptionally high affinity (sub-nanomolar Ki) and functional potency (pA2 = 9.82) make it ideal for in vivo and ex vivo studies where complete and sustained muscarinic receptor blockade is required [1][2]. Its slow washout from tissues ensures persistent antagonism, which is valuable in models of organophosphate poisoning or for dissecting cholinergic pathways where a long-lasting, non-selective block is advantageous [3].

Development of PET Imaging Tracers for Central mAChR

The robust brain penetration and high, non-selective binding to all five mAChR subtypes (>90% occupancy at 10 nM) [4] provide a strong rationale for using dexetimide as a scaffold for PET tracer development. The first-in-human study with 18F-Fluorobenzyl-Dexetimide (FDEX) confirms its utility, demonstrating good brain entry (~4.2% ID at 5 min) and a distribution pattern consistent with known mAChR density (striatum > cortex > hippocampus >> thalamus >>> cerebellum) [5].

Positive Control for Stereospecificity in Binding Assays

The >6,000-fold difference in potency between dexetimide and its enantiomer, levetimide, provides a gold-standard control for validating stereospecific binding in novel receptor assays [1][6]. Using both enantiomers allows researchers to clearly distinguish specific, saturable binding from non-specific tissue accumulation, a critical quality control step in drug discovery.

Investigating Antipsychotic-Induced Extrapyramidal Symptoms (EPS)

Dexetimide has been quantitatively demonstrated to reverse neuroleptic-induced extrapyramidal symptoms, such as those elicited by haloperidol [7]. Its long duration of action (once-daily dosing) [8] offers a logistical advantage over shorter-acting agents like trihexyphenidyl in long-term preclinical models studying the motor side effects of chronic antipsychotic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexetimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.